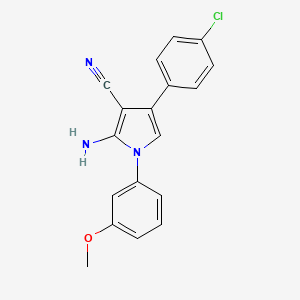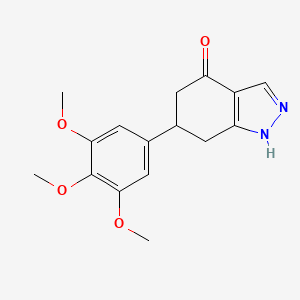![molecular formula C14H14N4O B11474361 2-(morpholin-4-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3,4-dicarbonitrile](/img/structure/B11474361.png)
2-(morpholin-4-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3,4-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(MORPHOLIN-4-YL)-5H,6H,7H-CYCLOPENTA[B]PYRIDINE-3,4-DICARBONITRILE is a complex organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a morpholine ring attached to a cyclopenta[b]pyridine core, with two cyano groups at positions 3 and 4. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and materials science.
Preparation Methods
The synthesis of 2-(MORPHOLIN-4-YL)-5H,6H,7H-CYCLOPENTA[B]PYRIDINE-3,4-DICARBONITRILE typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable pyridine derivative with a morpholine-containing reagent can lead to the formation of the desired compound. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and automated systems to control the reaction parameters precisely.
Chemical Reactions Analysis
2-(MORPHOLIN-4-YL)-5H,6H,7H-CYCLOPENTA[B]PYRIDINE-3,4-DICARBONITRILE can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of corresponding oxides, while reduction can yield amines or other reduced derivatives.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has potential applications as a pharmacophore in drug discovery, particularly for targeting specific enzymes or receptors. In medicine, it may be explored for its therapeutic potential in treating various diseases. Additionally, in the field of materials science, this compound can be used in the development of advanced materials with unique electronic or photophysical properties .
Mechanism of Action
The mechanism of action of 2-(MORPHOLIN-4-YL)-5H,6H,7H-CYCLOPENTA[B]PYRIDINE-3,4-DICARBONITRILE involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring and the cyano groups play crucial roles in binding to these targets, leading to the modulation of their activity. The pathways involved may include inhibition of enzyme activity, activation of signaling cascades, or alteration of cellular processes .
Comparison with Similar Compounds
Similar compounds to 2-(MORPHOLIN-4-YL)-5H,6H,7H-CYCLOPENTA[B]PYRIDINE-3,4-DICARBONITRILE include other pyridine derivatives with morpholine or cyano groups. For example, 2-MORPHOLIN-4-YL-PYRIDINE-3-CARBALDEHYDE and 4-ARYLTHIENO[2,3-B]PYRIDINE-2-CARBOXAMIDES are structurally related compounds . The uniqueness of 2-(MORPHOLIN-4-YL)-5H,6H,7H-CYCLOPENTA[B]PYRIDINE-3,4-DICARBONITRILE lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H14N4O |
|---|---|
Molecular Weight |
254.29 g/mol |
IUPAC Name |
2-morpholin-4-yl-6,7-dihydro-5H-cyclopenta[b]pyridine-3,4-dicarbonitrile |
InChI |
InChI=1S/C14H14N4O/c15-8-11-10-2-1-3-13(10)17-14(12(11)9-16)18-4-6-19-7-5-18/h1-7H2 |
InChI Key |
WCXCIUIUDQWJMV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)N=C(C(=C2C#N)C#N)N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-{(E)-[6-(2-chloropropyl)-4,7-dimethoxy-1,3-benzodioxol-5-yl]methylidene}-3-nitrobenzohydrazide](/img/structure/B11474278.png)

![1-[4-(4-Methylphenyl)-1,3-thiazol-2-YL]-4-[3-(trifluoromethyl)benzoyl]piperazine](/img/structure/B11474297.png)
![3-(4-Fluorophenyl)-7-(3-hydroxy-4-methoxyphenyl)-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11474310.png)
![3-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-[4-(morpholin-4-ylmethyl)benzyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11474314.png)

![3-[2-({[4-(2-Oxopyrrolidin-1-yl)phenyl]sulfonyl}amino)ethoxy]benzoic acid](/img/structure/B11474325.png)
![({2-[(9,10-Dioxo-9,10-dihydroanthracen-1-yl)amino]-2-oxoethyl}sulfanyl)acetic acid](/img/structure/B11474332.png)

![1-hydroxy-9-methyl-4-[2-(morpholin-4-yl)ethyl]-9,10-dihydropyrimido[4,5-c]isoquinoline-3,7(4H,8H)-dione](/img/structure/B11474341.png)
![4-(4-Chlorophenyl)-2-oxo-6-(4-{[7-(trifluoromethyl)quinolin-4-yl]amino}phenyl)-1,2-dihydropyridine-3-carbonitrile](/img/structure/B11474346.png)
![6-(4-chlorobenzyl)-1-(4-chlorophenyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11474350.png)
![3-[5-({[3-(1H-imidazol-1-yl)propyl]amino}methyl)-2-furyl]benzoic acid](/img/structure/B11474354.png)
![5-(6-bromo-4,7-dimethoxy-1,3-benzodioxol-5-yl)-N'-[(E)-(2-fluorophenyl)methylidene]-4-methyl-4,5-dihydro-1,2-oxazole-3-carbohydrazide](/img/structure/B11474369.png)
